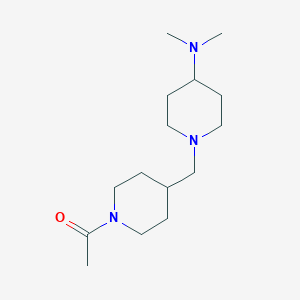

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

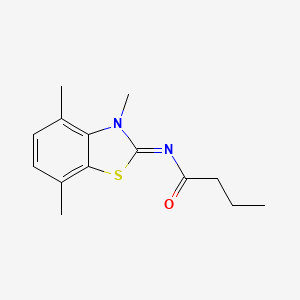

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has been the subject of extensive scientific research. This compound is also known as DMEMPE or DMPE and is a piperidine derivative. DMEMPE has a wide range of applications in scientific research, including its use as a reagent in organic chemistry and as a tool for studying the central nervous system.

科学的研究の応用

Hydrogen-Bonding Patterns in Enaminones

Research by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including analogs structurally similar to the compound of interest. The study focused on the characterization of bifurcated intra- and intermolecular hydrogen bonding, which plays a critical role in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the chemical behavior and synthesis optimization of related compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Novel Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported on the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for synthesizing complex molecules that may include structures analogous to the compound of interest. This research highlights the versatility and potential applications of such compounds in medicinal chemistry and drug design (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Photolysis of Methylated Naphthoquinones

A study by Russkikh (1992) on the synthesis and efficiency of photolysis of methylated 2-dialkylamino- and 2-piperidino-1,4-naphthoquinones offers insights into the reactivity and potential applications of such compounds in photochemical processes. Understanding the quantum yields of photoconversion can inform the development of photoactive materials and compounds for various scientific and industrial applications (Russkikh, 1992).

Oxidative Synthesis of Functionalized Dihydropyridines

Research on the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines, as reported by Yu et al. (2015), presents an innovative approach to synthesizing compounds that may share functional groups or structural elements with "1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone." This study underscores the potential for developing novel compounds with varied applications in chemistry and pharmacology (Yu, Zhou, Xu, Chang, & Shen, 2015).

Antibacterial Activity of Piperidine Derivatives

Merugu, Ramesh, and Sreenivasulu (2010) investigated the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones. This research is relevant for understanding the biological activity and potential therapeutic applications of compounds structurally related to "this compound," highlighting the compound's significance in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

作用機序

Target of Action

Structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Related compounds have shown to inhibit the growth of plasmodium falciparum

Biochemical Pathways

Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential effects on the biochemical pathways involved in the life cycle of this parasite.

Pharmacokinetics

Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential bioavailability.

Result of Action

Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential antimalarial effects.

Action Environment

Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential stability and efficacy in various environments.

特性

IUPAC Name |

1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFJQHIHZCMWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)

![Methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2994296.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)

![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)

![2-[(2-Morpholino-5-nitrophenyl)methylene]-3-quinuclidinone](/img/structure/B2994300.png)

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)

![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)